molecular formula C19H18BrNO4 B3292667 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879048-75-6

5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B3292667
CAS No.: 879048-75-6
M. Wt: 404.3 g/mol
InChI Key: ZJNMGWDEAFJVTE-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a strategically designed research chemical that functions as a β-arrestin-biased agonist for the serotonin 5-HT2A receptor. Its primary research value lies in its ability to selectively activate β-arrestin signaling pathways downstream of the 5-HT2A receptor, while demonstrating minimal activation of the Gq protein-coupled pathway. This biased agonism makes it a critical pharmacological tool for disentangling the complex signaling mechanisms of 5-HT2A, a receptor deeply implicated in neuropsychiatric disorders, neuroplasticity, and the effects of psychedelic compounds . Researchers utilize this compound specifically to investigate the physiological roles and therapeutic potential of β-arrestin recruitment, which is thought to be associated with distinct downstream effects compared to canonical G-protein signaling. By providing a means to probe 5-HT2A receptor function with pathway selectivity, it enables advanced studies in receptor pharmacology, signal transduction, and the development of novel therapeutics for conditions like depression, schizophrenia, and addiction that may have improved efficacy and fewer side effects.

Properties

IUPAC Name

5-bromo-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-12(22)10-19(24)16-9-14(20)5-8-17(16)21(18(19)23)11-13-3-6-15(25-2)7-4-13/h3-9,24H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNMGWDEAFJVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is a compound belonging to the indolinone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₆BrNO₃
  • Molecular Weight : 374.2 g/mol
  • CAS Number : 183014-92-8

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting from isatin derivatives. The synthetic route often includes:

  • Cyclization : The cyclization of substituted thiosemicarbazones with ethyl 2-bromopropionate.
  • Reactions under Controlled Conditions : Utilizing anhydrous solvents and specific reagents to ensure high yield and purity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Breast Cancer Cells (BT-549) : This compound showed a log(10)GI(50) value of -6.40, indicating potent activity against this cell line .
  • Lung Cancer Cells (A549) : In studies comparing its effects with standard chemotherapeutics like cisplatin, the compound demonstrated structure-dependent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Against Multidrug-resistant Pathogens : It was tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Nitric Oxide Production : This action may modulate immune responses and inflammation pathways, as nitric oxide is a critical regulator in these processes.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in tumor cells, leading to reduced cell viability.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various indolinone derivatives, this compound was administered at a concentration of 100 µM for 24 hours to A549 cells. The results indicated significant reduction in cell viability compared to untreated controls, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against clinically significant pathogens. The compound demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Comparative Data Table

Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC) Reference
BT-549 (Breast Cancer)Log(10)GI(50) = -6.40
A549 (Lung Cancer)Significant cytotoxicity at 100 µM
Klebsiella pneumoniaeEffective inhibition observed
Staphylococcus aureusEffective inhibition observed

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Advantages : The target compound’s combination of bromo, hydroxy, methoxybenzyl, and 2-oxopropyl groups may synergize anticancer, anti-inflammatory, or kinase-inhibitory effects.
  • Data Gaps : Direct biological testing (e.g., IC₅₀ values against cancer cell lines or kinase targets) is needed to validate hypotheses derived from structural analogs.
  • Synthetic Feasibility : Methods from and could guide further derivatization, such as introducing triazole or benzylidene groups for activity optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one, and how are yields optimized?

  • Methodology :

  • Multicomponent cascade reactions : Pd-catalyzed annulation of 3-diazo oxindole with isocyanides generates intermediates like N-(tert-butyl)-2-oxoindoline-3-carboxamide, which can be functionalized with bromo and methoxybenzyl groups .
  • Copper(I)-mediated click chemistry : For analogs, CuI in PEG-400/DMF mixtures enables azide-alkyne cycloadditions (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole + 1-ethynyl-3,5-dimethoxybenzene), yielding products after flash chromatography (70:30 EtOAc/hexane) .
  • Microbial synthesis : Enterocloster strains under anaerobic conditions produce 3-hydroxy-3-(2-oxopropyl)indolin-2-one derivatives, suggesting potential biocatalytic routes .
    • Yield Optimization :
  • Solvent selection (e.g., PEG-400 enhances solubility), temperature control (e.g., 333 K for TEBAC-catalyzed reactions), and catalyst loading (e.g., 1 mmol TEBAC per 2 mmol substrate) improve yields .

Q. How is the structure of this compound characterized, and what analytical techniques are critical?

  • Key Techniques :

  • X-ray crystallography : SHELX software refines single-crystal data (e.g., R factor = 0.024; wR = 0.059) to confirm dihedral angles between indole and coumarin moieties (85.09°) .
  • NMR/IR spectroscopy :
  • 1^1H NMR (DMSO-d6): Peaks at δ 9.88 (NH), 7.84 (ArH), and 2.41 (OH) .
  • IR: Bands at 3401 cm1^{-1} (OH), 1710 cm1^{-1} (C=O), and 1613 cm1^{-1} (C=C) .
  • High-resolution mass spectrometry (HRMS) : FAB-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]+^+) .

Q. What biological activities have been reported, and what assay systems are used?

  • Reported Activities :

  • Nitric oxide (NO) inhibition : IC50_{50} = 34 µM in LPS-stimulated RAW264 murine macrophages, with no cytotoxicity up to 48 µM .
  • NF-κB-independent pathways : Activity linked to JAK/STAT or p38MAPK signaling, validated via luciferase reporter assays .
    • Assay Systems :
Assay Type Cell Line/Model Key Reagents Reference
NO productionRAW264 macrophagesLPS (0.01 µg/mL)
CytotoxicityBreast cancer cellsGI50_{50} = 2–60 µM

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, benzyl substitution) impact bioactivity?

  • Case Studies :

  • Bromo substitution at position 5 : Enhances NO inhibition potency (IC50_{50} = 34 µM vs. >50 µM for non-brominated analogs) .
  • 4-Methoxybenzyl group : Increases lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .
  • Chirality : S-configuration at C3 (via optical rotation comparison) correlates with enhanced antinociceptive effects in analogs .
    • Methodological Insight :
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with NO synthase or NF-κB domains .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges :

  • Disorder in 2-oxopropyl groups : Observed in 30% of analogs, resolved using SHELXL restraints (e.g., DFIX for C–O bonds) .
  • Hydrogen bonding networks : Intermolecular O–H⋯O and N–H⋯O bonds stabilize crystal packing but complicate phase determination .
    • Solutions :
  • High-resolution data collection (λ = 0.71073 Å) at 153 K minimizes thermal motion artifacts .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Approaches :

  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition (Probability = 0.67) due to methoxybenzyl groups .
  • Density functional theory (DFT) : Calculates HOMO/LUMO gaps (e.g., ΔE = 4.2 eV) to assess redox stability .
    • Validation :
  • Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradictions and Resolution

  • Synthesis Routes :
    • Microbial vs. chemical synthesis yields vary (50% for CuI-mediated vs. 80% for TEBAC-catalyzed). Resolution: Optimize strain conditions (e.g., anaerobic, acetone-rich media) for biocatalytic routes .
  • Bioactivity Mechanisms :
    • Some studies link NO inhibition to NF-κB, while others propose JAK/STAT. Resolution: Use siRNA knockdowns to isolate pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.